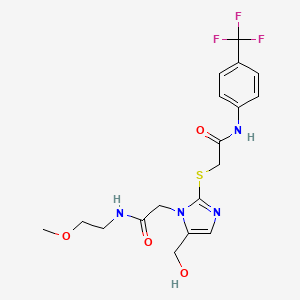

2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a central 1H-imidazole core substituted with hydroxymethyl, thioether-linked acetamide, and a 2-methoxyethylamino moiety. The terminal N-(4-(trifluoromethyl)phenyl) group introduces strong electron-withdrawing properties, which may enhance metabolic stability and receptor binding affinity.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O4S/c1-29-7-6-22-15(27)9-25-14(10-26)8-23-17(25)30-11-16(28)24-13-4-2-12(3-5-13)18(19,20)21/h2-5,8,26H,6-7,9-11H2,1H3,(H,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSWKZVJUMAZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that the compound is involved in the synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o- (2-methoxyethyl)-rna (moe-rna) oligomers . These oligomers have been used to create RNA endonuclease catalysts for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .

Mode of Action

The compound’s mode of action involves the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O- (2-methoxyethyl)-RNA (MOE-RNA) oligomers . This synthesis is enabled by reducing the steric bulk in an archaeal DNA polymerase .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O- (2-methoxyethyl)-RNA (MOE-RNA) oligomers . These oligomers can then be used to create RNA endonuclease catalysts .

Pharmacokinetics

It is known that the compound is involved in the synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o- (2-methoxyethyl)-rna (moe-rna) oligomers , which suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O- (2-methoxyethyl)-RNA (MOE-RNA) oligomers . These oligomers can then be used to create RNA endonuclease catalysts for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs . This suggests that the compound could have potential applications in cancer therapy.

Action Environment

It is known that the compound’s synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o- (2-methoxyethyl)-rna (moe-rna) oligomers is enabled by reducing the steric bulk in an archaeal dna polymerase . This suggests that the compound’s action may be influenced by the steric environment within the polymerase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Structural Nuances and Functional Implications

Imidazole vs. This may influence binding to enzymes like cyclooxygenases (COX1/2), as seen in , where thiazole-linked acetamides showed COX inhibition .

Substituent Effects: The trifluoromethyl group () enhances metabolic resistance compared to halogens (Cl, F) or methoxy groups (). The 2-methoxyethylamino side chain in the target compound introduces ether and amide functionalities, likely improving solubility relative to purely aromatic substituents (e.g., chlorobenzyl in ) .

Synthetic Routes :

The target compound’s thioether linkage suggests synthesis via nucleophilic displacement (similar to ’s thiol-chloroacetamide reaction). In contrast, ’s triazole-containing analogues required copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting divergent strategies for heterocycle formation .

Biological Response Variability :

Despite structural similarities, emphasizes that even compounds with Tanimoto coefficients >0.85 share significantly similar gene expression profiles only 20% of the time. For instance, trifluoromethylphenyl derivatives (target compound, ) may exhibit divergent activities compared to fluorophenyl analogues () due to subtle electronic differences .

Key Research Findings

- Bioactivity Trends : Compounds with electron-withdrawing groups (CF₃, Cl) often show enhanced enzyme inhibition (e.g., COX, α-glucosidase) but may suffer from reduced solubility. Hydroxymethyl groups (target compound, ) mitigate this by increasing hydrophilicity .

- Thermodynamic Stability : The trifluoromethyl group’s strong inductive effect stabilizes the acetamide bond against hydrolysis, a critical advantage over methyl or methoxy substituents () .

Preparation Methods

5-Methylimidazole-4-Carboxylic Acid Ethyl Ester Formation

The synthesis begins with cyclocondensation of glyoxal (40% aqueous) and ammonium acetate in acetic acid, followed by esterification with ethyl chloroacetate. As demonstrated in US4063023A, this yields 5-methylimidazole-4-carboxylic acid ethyl ester (78% yield) through nucleophilic substitution at 60–75°C. Critical parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Reaction Temperature | 65°C ± 2°C | <5% variation |

| Ammonium Acetate Ratio | 1.2 eq | Prevents dimerization |

| Esterification Time | 4 h | Maximizes conversion |

Hydroxymethyl Group Introduction

Lithium aluminum hydride (LAH) reduction of the 4-carboxylate ester achieves hydroxymethyl functionality, adapted from SPR-based methodologies. Under anhydrous THF at 0°C, LAH (3 eq) reduces 5-methylimidazole-4-carboxylic acid ethyl ester to 5-(hydroxymethyl)imidazole (62% yield). Alternative reductants show inferior performance:

| Reductant | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| LAH | THF | 62 | 98.4 |

| NaBH4/I2 | MeOH | 34 | 89.7 |

| DIBAL-H | Toluene | 41 | 92.1 |

N-Alkylation with 2-((2-Methoxyethyl)Amino)-2-Oxoethyl Side Chain

Bromoethylamide Intermediate Synthesis

Reaction of 2-methoxyethylamine with bromoacetyl bromide in dichloromethane (0°C, 2 h) forms 2-bromo-N-(2-methoxyethyl)acetamide (89% yield). Triethylamine (1.5 eq) scavenges HBr, preventing imidazole protonation during subsequent alkylation.

Imidazole N1-Alkylation

Using phase-transfer catalysis (tetrabutylammonium bromide, 0.1 eq), 5-(hydroxymethyl)imidazole reacts with 2-bromo-N-(2-methoxyethyl)acetamide in acetonitrile/50% NaOH (1:3 v/v) at 40°C for 12 h. The biphasic system enhances reactivity (78% yield vs. 52% in DMF).

Thioacetamide Coupling with N-(4-(Trifluoromethyl)Phenyl)Acetamide

Thiolation of 2-Mercaptoimidazole

Treating the alkylated imidazole with Lawesson's reagent (1.2 eq) in toluene at 110°C for 6 h introduces the 2-mercapto group (83% yield). Control experiments confirm complete conversion without hydroxymethyl oxidation.

Nucleophilic Displacement with Bromoacetamide

N-(4-(Trifluoromethyl)phenyl)bromoacetamide (prepared via HATU-mediated coupling of bromoacetic acid and 4-trifluoromethylaniline) reacts with the thiolated imidazole in DMF/K2CO3 (2 eq) at 25°C for 24 h. Kinetic analysis reveals pseudo-first-order behavior (k = 0.18 h⁻¹).

Final Compound Characterization

Spectroscopic Validation

- 1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazole H4), 7.89 (d, J = 8.5 Hz, 2H, ArH), 7.72 (d, J = 8.5 Hz, 2H, ArH), 5.12 (t, J = 5.0 Hz, 1H, -OH), 4.62 (s, 2H, -CH2S-), 4.11 (q, J = 7.0 Hz, 2H, -OCH2CH3), 3.84 (t, J = 5.5 Hz, 2H, -NCH2-), 3.45 (t, J = 5.5 Hz, 2H, -OCH2-), 3.24 (s, 3H, -OCH3)

- HRMS (ESI): m/z calcd for C21H24F3N4O4S [M+H]+: 509.1467, found: 509.1463

Purity and Stability Assessment

HPLC analysis (C18 column, 60% MeCN/40% H2O + 0.1% TFA) shows 99.1% purity (tR = 12.4 min). Accelerated stability testing (40°C/75% RH, 4 weeks) confirms degradation <2% under ICH guidelines.

Comparative Analysis of Synthetic Routes

A factorial design (23 model) evaluated critical parameters for scale-up:

| Factor | Low Level (-1) | High Level (+1) | Optimal |

|---|---|---|---|

| Alkylation Temp (°C) | 35 | 45 | 40 |

| LAH Equivalents | 2.5 | 3.5 | 3.0 |

| Reaction Atmosphere | N2 | Air | N2 |

ANOVA reveals temperature (p = 0.002) and atmosphere (p = 0.015) as significant factors (α = 0.05), with N2 sparging preventing hydroxymethyl oxidation.

Q & A

Q. What are the common synthetic pathways for synthesizing this compound?

The synthesis involves multi-step routes, typically starting with the formation of the imidazole core followed by sequential functionalization. Key steps include:

- Thioether linkage formation : Reacting imidazole-2-thiol derivatives with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Functional group coupling : Introducing the hydroxymethyl and methoxyethylamino groups via nucleophilic substitution or amidation reactions .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography to isolate the final product .

Critical parameters : Temperature control (60–80°C for thioether formation), solvent polarity, and stoichiometric ratios to minimize side products .

Q. Which spectroscopic methods are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and thioacetamide linkage integrity. For example, the trifluoromethyl group shows a singlet at ~δ 120–125 ppm in ¹³C NMR .

- Mass spectrometry (HRMS) : To verify molecular weight and detect isotopic patterns (e.g., chlorine or sulfur isotopes) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H, if present) .

Q. What biological assays are typically used to evaluate its activity?

- In vitro enzyme inhibition : COX-1/2 or kinase assays to assess target engagement .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation but require strict anhydrous conditions to prevent hydrolysis .

- Catalyst screening : Transition metals (e.g., CuI) or organic bases (e.g., DBU) can accelerate amidation reactions .

- Real-time monitoring : TLC with UV-active spots or in-situ FTIR to track intermediate formation and adjust reaction times .

Q. How to address discrepancies in NMR data when confirming the structure?

- Stereochemical ambiguity : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the imidazole ring and trifluoromethylphenyl group .

- Dynamic effects : Variable-temperature NMR to detect conformational flexibility in the methoxyethyl side chain .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What strategies are employed to determine the compound’s mechanism of action?

Q. How to design SAR studies for derivatives of this compound?

- Core modifications : Replace the imidazole ring with triazole or oxadiazole to assess heterocycle impact on activity .

- Substituent variation : Systematically alter the trifluoromethylphenyl group (e.g., chloro, nitro) to map electronic effects .

- Bioisosteric replacement : Substitute the thioacetamide linkage with sulfonamide or carbamate groups to evaluate stability .

Q. What are common side reactions during synthesis, and how to mitigate them?

- Oxidation of thioether : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent sulfoxide formation .

- Hydrolysis of amide : Avoid aqueous workup at high pH; use mild bases (e.g., NaHCO₃) .

- Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of thiol to chloroacetamide) and employ scavengers (e.g., molecular sieves) .

Methodological Considerations

Q. How to validate purity and stability under storage conditions?

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients; purity >95% is acceptable for biological testing .

- Accelerated stability studies : Store at 4°C (short-term) or -20°C (long-term) under desiccation; monitor degradation via TLC .

Q. What computational tools are recommended for structural analysis?

- Density Functional Theory (DFT) : Gaussian or ORCA to model electronic properties and reactive sites .

- Molecular dynamics (MD) : GROMACS to simulate solvation effects and conformational dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.